methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate
CAS No.: 318284-53-6
Cat. No.: VC6193475
Molecular Formula: C18H16Cl2N2O4
Molecular Weight: 395.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 318284-53-6 |
|---|---|
| Molecular Formula | C18H16Cl2N2O4 |
| Molecular Weight | 395.24 |
| IUPAC Name | methyl (3E)-2-benzamido-3-[(2,6-dichlorophenyl)methoxyimino]propanoate |
| Standard InChI | InChI=1S/C18H16Cl2N2O4/c1-25-18(24)16(22-17(23)12-6-3-2-4-7-12)10-21-26-11-13-14(19)8-5-9-15(13)20/h2-10,16H,11H2,1H3,(H,22,23)/b21-10+ |
| Standard InChI Key | PBHSIXKXNKXLIX-UFFVCSGVSA-N |
| SMILES | COC(=O)C(C=NOCC1=C(C=CC=C1Cl)Cl)NC(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, methyl (3E)-2-benzamido-3-[(2,6-dichlorophenyl)methoxyimino]propanoate, reflects its hybrid structure combining aromatic, amide, and imino functionalities. The E-configuration of the imino group (C=N) is critical for its stereochemical stability . Key structural components include:
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A 2,6-dichlorophenyl moiety linked via a methoxyimino group.
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A benzamido group at the second carbon of the propanoate backbone.
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A methyl ester terminus facilitating solubility in organic solvents.
Table 1: Fundamental Chemical Identifiers
Physicochemical Properties
Synthetic Methodologies
General Synthesis Strategy
The synthesis involves multi-step organic reactions, typically proceeding via:
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Formation of the imino ether: Condensation of 2,6-dichlorobenzyl hydroxylamine with a ketone or aldehyde precursor.
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Amidation: Coupling of the intermediate with benzoyl chloride or a benzamide derivative.
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Esterification: Introduction of the methyl ester group via acid-catalyzed methanolysis .
Table 2: Hypothetical Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Condensation | NH₂OCH₂(2,6-Cl₂C₆H₃), ketone | Imine ether formation |
| 2 | Nucleophilic acyl substitution | Benzoyl chloride, base | Amide bond formation |
| 3 | Esterification | Methanol, H⁺ catalyst | Methyl ester installation |
Optimization Challenges
Yield optimization requires precise control over stereochemistry (to favor the E-isomer) and purification via column chromatography or recrystallization . Side reactions, such as oxime tautomerization or ester hydrolysis, necessitate anhydrous conditions and low temperatures.
Analytical Characterization
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Expected signals include:
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Aromatic protons (δ 7.2–8.1 ppm, multiplet) from the dichlorophenyl and benzamido groups.
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Methoxy protons (δ 3.7–3.9 ppm, singlet).
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Imine proton (δ 8.3–8.5 ppm, singlet).
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¹³C NMR: Carbonyl carbons (C=O) resonate at δ 165–175 ppm, while the imino carbon (C=N) appears near δ 150 ppm .
Mass Spectrometry (MS):
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ESI-MS predicts a molecular ion peak at m/z 395.24 (M⁺), with fragmentation patterns arising from cleavage of the ester and amide bonds.
Infrared (IR) Spectroscopy:
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